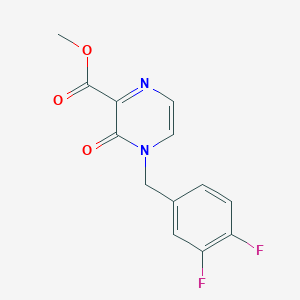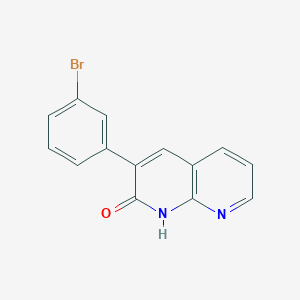![molecular formula C15H13NO2 B13918719 N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B13918719.png)
N-(4'-Formyl[1,1'-biphenyl]-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4’-Formyl[1,1’-biphenyl]-4-yl)acetamide is an organic compound with the molecular formula C15H13NO2 It is a derivative of acetamide, where the acetamide group is attached to a biphenyl structure with a formyl group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4’-Formyl[1,1’-biphenyl]-4-yl)acetamide typically involves the reaction of 4-bromoacetophenone with phenylboronic acid under Suzuki coupling conditions to form 4-acetylbiphenyl. This intermediate is then subjected to a Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group, resulting in the formation of N-(4’-Formyl[1,1’-biphenyl]-4-yl)acetamide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
N-(4’-Formyl[1,1’-biphenyl]-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4’-Carboxy[1,1’-biphenyl]-4-yl)acetamide.
Reduction: 4’-Hydroxymethyl[1,1’-biphenyl]-4-yl)acetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4’-Formyl[1,1’-biphenyl]-4-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4’-Formyl[1,1’-biphenyl]-4-yl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to inhibition or modulation of their activity. The biphenyl structure may also contribute to the compound’s ability to interact with hydrophobic regions of biological membranes or proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(4’-Formylphenyl)acetamide: Similar structure but lacks the biphenyl moiety.
N-(4’-Formyl[1,1’-biphenyl]-2-yl)acetamide: Similar structure with the formyl group at a different position on the biphenyl ring.
Uniqueness
N-(4’-Formyl[1,1’-biphenyl]-4-yl)acetamide is unique due to the presence of both the formyl and acetamide groups on a biphenyl scaffold. This combination of functional groups and structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H13NO2 |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
N-[4-(4-formylphenyl)phenyl]acetamide |
InChI |
InChI=1S/C15H13NO2/c1-11(18)16-15-8-6-14(7-9-15)13-4-2-12(10-17)3-5-13/h2-10H,1H3,(H,16,18) |
Clave InChI |
FLYJHILWCLFQHL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


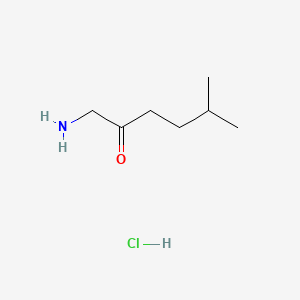
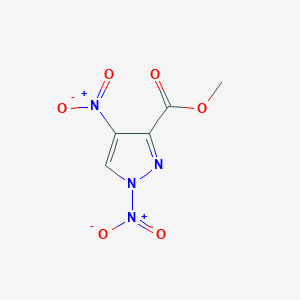
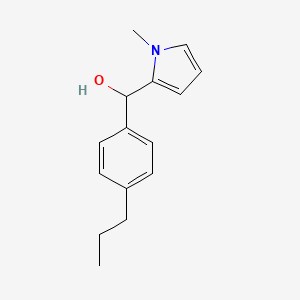
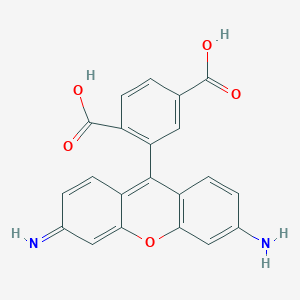
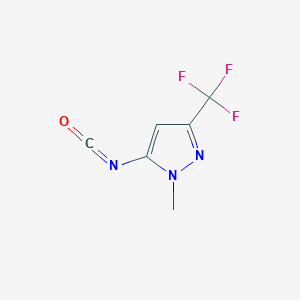
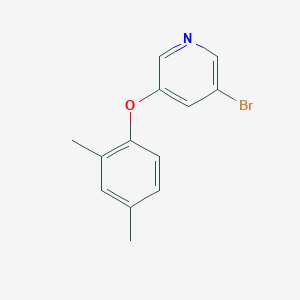
![Tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate](/img/structure/B13918684.png)
![Tert-butyl 4-(5-amino-2-bromothiazolo[5,4-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B13918685.png)
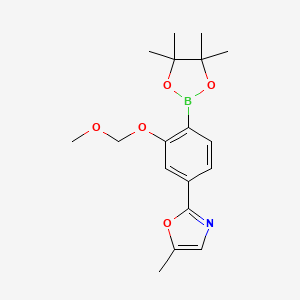
![4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13918690.png)
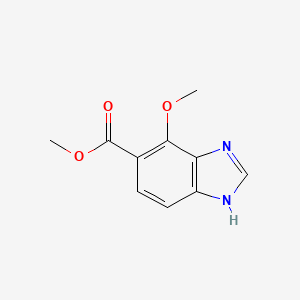
![6,7,8,9-Tetrahydro-5H-pyrido[3,2-b]indol-8-amine](/img/structure/B13918698.png)
